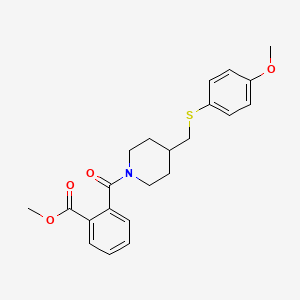

Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-26-17-7-9-18(10-8-17)28-15-16-11-13-23(14-12-16)21(24)19-5-3-4-6-20(19)22(25)27-2/h3-10,16H,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOFVINIPLPTFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylthiomethyl chloride with piperidine, followed by the introduction of a benzoate ester group. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.

Reduction: The carbonyl group in the benzoate ester can be reduced to form alcohol derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group yields phenol derivatives, while reduction of the carbonyl group results in alcohol derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate possesses a complex molecular structure that includes a piperidine ring, a methoxyphenyl group, and an ester functional group. The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the piperidine derivative : Utilizing appropriate reagents to introduce the piperidine moiety.

- Thioether formation : Introducing the thioether linkage with the methoxyphenyl group.

- Esterification : Converting the carboxylic acid derivative into the methyl ester form.

Biological Activities

The compound has shown promising biological activities that make it suitable for various applications:

- Antitumor Activity : Research indicates that derivatives of compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in tumor cells, suggesting their potential as anticancer agents .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression and other diseases. For instance, it has been linked to inhibiting protein tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer .

Applications in Pharmacology

This compound has several potential applications in pharmacology:

- Therapeutic Development : The compound's structural features allow it to be explored as a lead compound for developing new therapeutic agents targeting various conditions, including metabolic syndromes and neurological disorders .

- Drug Formulation : Its properties make it suitable for formulation into drugs aimed at treating conditions such as type 2 diabetes and obesity by modulating metabolic pathways .

Case Study 1: Antitumor Activity

In a study investigating new anticancer agents, derivatives similar to this compound were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast and colon cancer cells .

Case Study 2: Enzyme Inhibition

Research focused on compounds within the same chemical family demonstrated their ability to inhibit specific enzymes linked to metabolic syndrome. These findings suggest that such compounds could be developed into treatments for conditions like insulin resistance and hypertension .

Data Tables

Mechanism of Action

The mechanism of action of Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Implications :

- Piperidine vs.

- Benzoate vs. Quinoline: The absence of quinoline’s planar aromatic system in the target compound may reduce π-π stacking interactions, impacting binding affinity in biological systems .

Substituent Effects

The target compound’s 4-methoxyphenylthio group differentiates it from C1–C7 analogs, which feature halogenated (Br, Cl, F), methylthio, or trifluoromethyl substituents.

Table 1: Substituent Comparison and Hypothesized Effects

*LogP values are estimated based on substituent contributions.

Key Observations :

- 4-Methoxyphenylthio : The methoxy group’s electron-donating nature may enhance stability against oxidative degradation compared to halogenated analogs.

- Lipophilicity : The target compound’s LogP is intermediate, suggesting balanced membrane permeability and solubility relative to C1–C7 derivatives .

Research Findings and Implications

Computational Insights

Tools like Glide () and UCSF Chimera () could model the target compound’s docking behavior. For example:

- Piperidine vs. Piperazine : The reduced polarity of piperidine might lower binding energy in hydrophobic pockets compared to piperazine-containing analogs.

- Thioether Flexibility : The (4-methoxyphenyl)thio group’s rotational freedom could influence entropic penalties during binding .

Biological Activity

Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a piperidine ring, a methoxyphenyl group, and an ester functional group, which are critical for its biological activity.

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives exhibiting similar structural motifs were tested against various cancer cell lines, revealing significant cytotoxic effects.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 16.50 | |

| Compound B | PC-3 (prostate cancer) | 0.33 | |

| This compound | TBD | TBD | TBD |

The exact IC50 values for this compound are yet to be established in published literature.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets. Research into similar compounds indicates that they may act as inhibitors of key pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway. Inhibitors of VEGFR have shown promise in reducing tumor vascularization and growth rates in preclinical models .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

- Study on Antiproliferative Effects : A series of compounds structurally related to this compound were synthesized and evaluated for their antiproliferative effects on human cancer cell lines. Results indicated that certain derivatives exhibited potent activity with IC50 values ranging from 0.026 µM to 1.48 µM against various cancer types, suggesting a strong potential for therapeutic application .

- VEGFR Inhibition : A study focused on the VEGFR inhibitory activity of similar compounds demonstrated significant reductions in VEGFR expression in treated cells compared to controls. This suggests that this compound may share similar properties, warranting further investigation into its potential as an antiangiogenic agent .

Q & A

Q. Q1: What are the recommended synthetic routes for Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate, and how can reaction yields be optimized?

Answer: The synthesis typically involves multi-step organic reactions, including:

- Nucleophilic substitution for introducing the 4-methoxyphenylthio group.

- Amide coupling (e.g., using EDCI/HOBt or DCC) to link the piperidine and benzoate moieties.

- Esterification under acidic or basic conditions to finalize the methyl ester group.

Q. Optimization strategies :

- Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC (e.g., retention time ~13.0 min at 254 nm, as seen in analogous compounds) .

- Purify intermediates via column chromatography (e.g., n-hexane/EtOAC gradients) to improve yields (reported up to 84% in similar benzoylpiperidine derivatives) .

Structural Confirmation

Q. Q2: Which analytical techniques are critical for confirming the structure of this compound?

Answer: Key methods include:

- ¹H/¹³C-NMR : Assign peaks for the piperidine ring (δ ~1.5–3.5 ppm for CH₂ groups), aromatic protons (δ ~6.8–7.5 ppm), and methoxy groups (δ ~3.8 ppm) .

- HPLC : Assess purity (>95% peak area at 254 nm) and retention time consistency .

- Elemental analysis : Validate empirical formula (e.g., discrepancies ≤0.3% for C, H, N) .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q3: How can researchers design SAR studies to evaluate the biological relevance of substituents in this compound?

Answer:

- Modify functional groups : Replace the 4-methoxyphenylthio moiety with electron-withdrawing (e.g., -CF₃) or donating (-NH₂) groups to assess effects on target binding .

- Docking simulations : Use tools like Glide (Schrödinger) to predict binding poses in protein active sites. Glide’s OPLS-AA force field and Monte Carlo sampling refine ligand conformations with <1 Å RMSD accuracy in 50% of cases .

- In vitro assays : Compare IC₅₀ values against analogs (e.g., benzo[b]thiophene derivatives with piperidinylsulfonyl groups showed enhanced enzyme inhibition ).

Resolving Data Contradictions

Q. Q4: How should discrepancies between theoretical and experimental data (e.g., NMR shifts or elemental analysis) be addressed?

Answer:

- NMR discrepancies : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) or conformational flexibility of the piperidine ring .

- Elemental analysis mismatches : Verify combustion conditions or consider hygroscopicity of intermediates. For example, a 0.3% deviation in carbon content may arise from incomplete drying .

- Cross-validate with LC-MS : Confirm molecular weight ([M+H]⁺) to rule out impurities .

Computational Modeling

Q. Q5: What in silico methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use Glide for flexible ligand docking, which outperforms GOLD and FlexX in accuracy for ligands with ≤20 rotatable bonds .

- MD simulations : Employ UCSF Chimera to visualize dynamics trajectories and identify stable binding poses (e.g., viral coat protein assemblies studied via Chimera’s Multiscale extension) .

- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors in the carbonyl group) using alignment tools in Chimera .

Biological Activity Profiling

Q. Q6: What methodologies are recommended for evaluating this compound’s potential in drug discovery?

Answer:

- Kinase inhibition assays : Screen against panels (e.g., tyrosine kinases) using fluorescence polarization .

- Cellular uptake studies : Use fluorescent analogs or radiolabeled derivatives to assess permeability (e.g., Caco-2 monolayers) .

- Toxicology profiling : Conduct MTT assays on non-target cells (e.g., HEK293) to rule off-target effects .

Advanced Purification Challenges

Q. Q7: How can researchers address low yields or impurities during final-stage purification?

Answer:

- Crystallization optimization : Vary solvent polarity (e.g., EtOH/water gradients) to isolate crystalline products .

- Prep-HPLC : Use C18 columns with acetonitrile/water mobile phases for high-resolution separation of polar byproducts .

- Ion-exchange chromatography : Applicable for hydrochloride salts (common in piperidine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.